molecular formula C10H17N2O3P B14743487 N-diethoxyphosphoryl-5-methylpyridin-2-amine CAS No. 3325-34-6

N-diethoxyphosphoryl-5-methylpyridin-2-amine

Katalognummer: B14743487
CAS-Nummer: 3325-34-6
Molekulargewicht: 244.23 g/mol
InChI-Schlüssel: LMCGOFOKSBILFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-diethoxyphosphoryl-5-methylpyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a diethoxyphosphoryl group attached to the nitrogen atom of the 5-methylpyridin-2-amine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-diethoxyphosphoryl-5-methylpyridin-2-amine typically involves the reaction of 5-methylpyridin-2-amine with diethoxyphosphoryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is stirred at a specific temperature, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-diethoxyphosphoryl-5-methylpyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-diethoxyphosphoryl-5-methylpyridin-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-diethoxyphosphoryl-5-methylpyridin-2-amine involves its interaction with specific molecular targets. The diethoxyphosphoryl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-diethoxyphosphoryl(phenyl)methylpyridin-2-amine: This compound has a phenyl group instead of a methyl group.

    5-Bromo-2-methylpyridin-3-amine: This compound has a bromine atom instead of the diethoxyphosphoryl group.

Uniqueness

N-diethoxyphosphoryl-5-methylpyridin-2-amine is unique due to the presence of the diethoxyphosphoryl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

3325-34-6

Molekularformel

C10H17N2O3P

Molekulargewicht

244.23 g/mol

IUPAC-Name

N-diethoxyphosphoryl-5-methylpyridin-2-amine

InChI

InChI=1S/C10H17N2O3P/c1-4-14-16(13,15-5-2)12-10-7-6-9(3)8-11-10/h6-8H,4-5H2,1-3H3,(H,11,12,13)

InChI-Schlüssel

LMCGOFOKSBILFF-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(NC1=NC=C(C=C1)C)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.